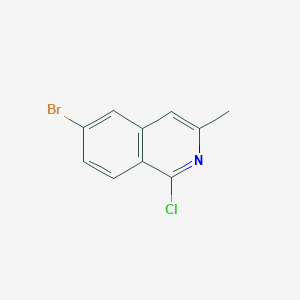

6-Bromo-1-chloro-3-methylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-bromo-1-chloro-3-methylisoquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3 |

InChI Key |

WEWNGVFNLLWKAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)C(=N1)Cl |

Origin of Product |

United States |

Overview of Halogenated Isoquinoline Chemistry

Significance of the Isoquinoline (B145761) Core in Advanced Heterocyclic Chemistry

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. thermofisher.comchemistry-reaction.com This structural motif is present in a vast number of natural alkaloids, such as papaverine (B1678415) and berberine, which exhibit a wide range of pharmacological activities. nrochemistry.com The unique arrangement of its fused rings provides a rigid and planar framework that can be strategically functionalized to interact with biological targets with high specificity. chemicalbook.com

In advanced heterocyclic chemistry, the isoquinoline core is prized for its electronic properties and multiple sites for substitution, allowing for the fine-tuning of its chemical and physical characteristics. chemicalbook.comnih.gov Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials like dyes and polymers. The nitrogen atom in the ring imparts basicity and can participate in hydrogen bonding, a critical interaction in drug-receptor binding. Consequently, the isoquinoline nucleus serves as an indispensable template for the design and discovery of novel bioactive compounds. thermofisher.comnih.gov

Contextualizing 6-Bromo-1-chloro-3-methylisoquinoline (B6226620) within Diversely Substituted Heterocyclic Systems Research

This compound is a polysubstituted heterocyclic compound that serves as a key building block in synthetic chemistry. While specific research focused exclusively on this molecule is not extensively documented in public literature, its chemical structure positions it as a highly valuable intermediate for creating diverse molecular libraries. The strategic placement of three distinct functional groups—a bromine atom at position 6, a chlorine atom at position 1, and a methyl group at position 3—offers multiple avenues for selective chemical modification.

The presence of two different halogens is particularly significant. The chlorine atom at the C1 position is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as alkoxy, amino, and cyano moieties. The bromine atom at the C6 position is more suited for transition-metal-catalyzed cross-coupling reactions, like Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This differential reactivity allows for a stepwise and controlled diversification of the isoquinoline core.

The methyl group at C3 also influences the molecule's electronic properties and can be a site for further reactions, such as oxidation or condensation. This trifunctional nature makes this compound an exemplary model for research into diversely substituted heterocyclic systems, where the goal is to rapidly generate a wide array of analogues for screening in drug discovery and materials science.

Below is a data table of computed properties for the parent compound, 6-Bromo-1-chloroisoquinoline, which provides a baseline for understanding the physical characteristics of this class of molecules.

Evolution of Synthetic Strategies for Highly Functionalized Isoquinolines

The synthesis of the isoquinoline ring system has evolved significantly over the past century, moving from classical cyclization reactions to modern, highly efficient catalytic methods. These advancements have been crucial for accessing highly functionalized derivatives like this compound.

Traditional Synthetic Methods: Classic strategies for constructing the isoquinoline core typically involve the intramolecular cyclization of a substituted phenethylamine (B48288) derivative. Key historical methods include:

Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. nrochemistry.comorganic-chemistry.orgwikipedia.org It is particularly effective for substrates with electron-donating groups on the aromatic ring. wikipedia.orgjk-sci.com

Pomeranz-Fritsch Reaction: This reaction synthesizes isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.orgorganicreactions.org While versatile, it can sometimes suffer from low yields depending on the substitution pattern. organicreactions.orgresearchgate.net

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

These foundational methods, while still in use, often require harsh reaction conditions and may have limitations regarding the types and positions of substituents that can be incorporated. harvard.edu

Modern Synthetic Strategies: Contemporary organic synthesis has introduced more sophisticated and atom-economical methods for preparing polysubstituted isoquinolines. acs.org These approaches offer greater control over regioselectivity and functional group tolerance.

Transition-Metal-Catalyzed Annulation: Palladium, rhodium, and copper catalysts are now widely used to construct the isoquinoline skeleton through C-H activation and annulation processes. nih.govacs.org These methods often involve the coupling of a substituted benzene derivative (e.g., a benzamide (B126) or an oxime) with an alkyne, leading directly to a highly functionalized isoquinoline. nih.gov

Cross-Coupling Reactions: For pre-formed isoquinoline cores, modern cross-coupling reactions are instrumental. A dihalogenated substrate like 6-Bromo-1-chloroisoquinoline can undergo selective, sequential Suzuki or Buchwald-Hartwig couplings to introduce aryl, alkyl, or amino groups at specific positions.

The development of these modern techniques has greatly expanded the chemical space accessible to researchers, facilitating the synthesis of complex isoquinoline derivatives for a wide range of applications.

The following table summarizes the key features of these evolving synthetic strategies.

Reactivity and Advanced Chemical Transformations of 6 Bromo 1 Chloro 3 Methylisoquinoline

Halogen-Directed Reactivity and Substituent Effects

The chloro and bromo substituents are pivotal to the synthetic utility of 6-bromo-1-chloro-3-methylisoquinoline (B6226620), serving as versatile handles for the introduction of new functional groups and the construction of more complex molecular architectures. The differing reactivity of the C-Cl and C-Br bonds, influenced by their positions on the isoquinoline (B145761) scaffold, allows for selective manipulation under carefully controlled conditions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the displacement of halides from aromatic rings, particularly when the halogen is positioned in an electron-deficient environment. In the case of this compound, the chlorine atom at the C1 position is significantly activated towards nucleophilic attack. This heightened reactivity is a direct consequence of its location adjacent to the ring nitrogen, which exerts a strong electron-withdrawing effect, thereby stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. In contrast, the bromine atom at the C6 position on the benzenoid ring is considerably less reactive in SNAr reactions due to the lack of such activation.

This disparity in reactivity allows for the selective substitution of the C1-chloro group with a variety of nucleophiles, including alkoxides, thiolates, and amines, while leaving the C6-bromo group intact. Such transformations are typically carried out in the presence of a base in a polar aprotic solvent.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Methanol | NaH, THF, reflux | 6-Bromo-1-methoxy-3-methylisoquinoline |

| Ethanethiol | K₂CO₃, DMF, 80 °C | 6-Bromo-1-(ethylthio)-3-methylisoquinoline |

| Aniline | t-BuOK, Dioxane, 100 °C | N-(6-Bromo-3-methylisoquinolin-1-yl)aniline |

| Morpholine | Na₂CO₃, NMP, 120 °C | 4-(6-Bromo-3-methylisoquinolin-1-yl)morpholine |

This interactive table provides representative examples of SNAr reactions at the C1 position.

Transition metal-catalyzed cross-coupling reactions are among the most versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The two halogen atoms in this compound offer distinct opportunities for selective functionalization, primarily due to the greater reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed cycles. The general order of reactivity for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl. nih.gov This differential reactivity enables chemoselective cross-coupling at the C6 position, preserving the C1-chloro group for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the aryl halide with an organoboron reagent. By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple an aryl or vinyl boronic acid at the C6 position.

Heck Reaction: The Heck reaction facilitates the formation of C-C bonds by coupling the aryl halide with an alkene. mdpi.com Selective coupling at the C6-bromo position can be achieved to introduce alkenyl substituents.

Sonogashira Coupling: This reaction is employed to form C-C triple bonds by coupling the aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The C6 position can be selectively alkynylated under standard Sonogashira conditions.

Buchwald-Hartwig Amination (C-N Coupling): This palladium-catalyzed reaction enables the formation of C-N bonds with a wide range of amine coupling partners. nih.gov Selective amination at the C6 position is readily achievable.

Buchwald-Hartwig Etherification (C-O Coupling): Similarly, C-O bonds can be formed by coupling with alcohols, providing access to arylethers.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product (at C6) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Chloro-3-methyl-6-phenylisoquinoline |

| Heck | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Methyl (E)-3-(1-chloro-3-methylisoquinolin-6-yl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)-1-chloro-3-methylisoquinoline |

| Buchwald-Hartwig Amination | Piperidine | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-(Piperidin-1-yl)-1-chloro-3-methylisoquinoline |

| Buchwald-Hartwig Etherification | Phenol | Pd(OAc)₂, RuPhos, K₃PO₄ | 6-Phenoxy-1-chloro-3-methylisoquinoline |

This interactive table illustrates chemoselective cross-coupling reactions at the C6-bromo position.

Reductive dehalogenation offers a method to selectively remove one or both halogen atoms, providing access to compounds that may be difficult to synthesize directly. The choice of reducing agent and reaction conditions can influence the selectivity of this process.

Catalytic hydrogenation is a common method for dehalogenation. Under palladium on carbon (Pd/C) with a hydrogen source, the more labile C-Br bond can be selectively reduced over the C-Cl bond. More forcing conditions, such as higher pressures or temperatures, can lead to the reduction of both halogens. Metal hydrides, such as lithium aluminum hydride, can also be employed for dehalogenation, although selectivity can be more challenging to control. acs.org

| Reagent/Conditions | Primary Product |

| H₂, Pd/C, NaOAc, EtOH, rt | 1-Chloro-3-methylisoquinoline |

| H₂ (50 psi), Pd/C, EtOH, 60 °C | 3-Methylisoquinoline (B74773) |

| LiAlH₄, THF, reflux | 3-Methylisoquinoline (and other reduction products) |

This interactive table outlines potential reductive dehalogenation outcomes.

Reactivity at the Nitrogen Heterocycle

The presence of the nitrogen atom in the isoquinoline ring system profoundly influences its reactivity, particularly in electrophilic substitution reactions and through the formation of an N-oxide, which opens up further avenues for chemical modification.

In isoquinoline, the pyridine (B92270) ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it less susceptible to electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) reactions preferentially occur on the more electron-rich benzenoid ring. researchgate.netacs.org The directing effects of the existing substituents on the benzenoid ring (the bromo group at C6 and the implied activating effect of the fused heterocyclic system) guide the position of the incoming electrophile. In the parent isoquinoline system, electrophilic attack occurs predominantly at the C5 and C8 positions. mdpi.com

For this compound, the bromine at C6 is a deactivating, ortho-, para-director. The C5 position is ortho to the bromine, and the C7 position is para (though C7 is less favored in the isoquinoline system). Therefore, electrophilic substitution is expected to be directed primarily to the C5 position, and to a lesser extent, the C8 position.

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-1-chloro-3-methyl-5-nitroisoquinoline |

| Bromination | Br₂, FeBr₃ | 5,6-Dibromo-1-chloro-3-methylisoquinoline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-6-bromo-1-chloro-3-methylisoquinoline |

This interactive table predicts the outcomes of electrophilic aromatic substitution reactions.

Oxidation of the nitrogen atom in this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. This transformation has significant implications for the molecule's reactivity. The N-oxide functionality activates the heterocyclic ring, particularly at the C1 position, towards nucleophilic attack. This increased reactivity allows for substitutions that are not feasible on the parent isoquinoline.

Furthermore, isoquinoline N-oxides can undergo characteristic rearrangements, such as the Boekelheide rearrangement. wikipedia.orgacs.org This reaction, typically promoted by acetic anhydride (B1165640) or trifluoroacetic anhydride, involves the rearrangement of an N-oxide with an adjacent methyl group (at C1 or C3). In the case of this compound N-oxide, the methyl group at C3 can participate in this rearrangement, leading to the formation of a 3-(acetoxymethyl)isoquinoline derivative. This provides a pathway to functionalize the methyl group, further expanding the synthetic utility of the core structure.

Quaternization and N-Alkylation Reactions

The lone pair of electrons on the nitrogen atom in the isoquinoline ring system makes it a nucleophilic center, susceptible to reactions with electrophiles. Quaternization and N-alkylation reactions involve the formation of a new bond at this nitrogen atom, leading to the generation of isoquinolinium salts. These reactions are fundamental in modifying the electronic properties and steric environment of the isoquinoline core.

N-alkylation of heterocyclic compounds, including isoquinolines, can be achieved using various alkylating agents. A common method involves the use of quaternary ammonium (B1175870) salts, such as triethylbenzylammonium chloride or tetradecyltrimethylammonium bromide, which can serve as a source for the alkylating agent in a chemoselective process. dntb.gov.ua For this compound, reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would result in the formation of the corresponding N-alkyl-6-bromo-1-chloro-3-methylisoquinolinium halide.

The general scheme for this reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent. The presence of the electron-withdrawing chloro and bromo substituents can influence the nucleophilicity of the nitrogen atom, potentially requiring specific reaction conditions to facilitate the alkylation process.

Table 1: Representative N-Alkylation Reactions of Isoquinoline Derivatives

| Alkylating Agent | Product Type | Potential Significance |

| Methyl Iodide | N-Methylisoquinolinium Salt | Modifies electronic properties, precursor for further synthesis |

| Benzyl Bromide | N-Benzylisoquinolinium Salt | Introduces a bulky group, can influence biological activity |

Reactivity of the Methyl Group (C-3 Position)

The methyl group at the C-3 position is not merely a passive substituent. Its protons are benzylic in nature, making them susceptible to deprotonation and subsequent functionalization, as well as radical-mediated transformations.

The benzylic protons of the C-3 methyl group exhibit enhanced acidity due to the adjacent aromatic isoquinoline ring. This allows for deprotonation by a suitable base to form a carbanion. This nucleophilic species can then react with a variety of electrophiles, enabling the elaboration of the methyl group into more complex functionalities. rsc.org

Common derivatization approaches include:

Condensation Reactions: In the presence of a base, the C-3 methyl group can undergo condensation with aldehydes or ketones (e.g., benzaldehyde) to form styryl-type derivatives.

Alkylation: The benzylic carbanion can be alkylated with alkyl halides to introduce longer carbon chains.

Oxidation: The methyl group can be oxidized to a formyl group (CHO) or a carboxylic acid group (COOH) using appropriate oxidizing agents.

These functionalizations are powerful tools for creating a diverse range of derivatives from the parent this compound molecule. researchgate.net

The benzylic C-H bonds of the methyl group are also susceptible to homolytic cleavage, making them suitable substrates for radical-mediated reactions. rsc.org These transformations are often initiated by radical initiators or through photoredox catalysis and allow for the introduction of various functional groups. nih.gov

For instance, radical halogenation (e.g., using N-bromosuccinimide) can replace one or more of the methyl protons with a halogen atom, creating a reactive 3-(halomethyl)isoquinoline derivative. This product can then serve as a versatile intermediate for subsequent nucleophilic substitution reactions. Furthermore, radical addition reactions to alkenes or alkynes can be initiated at the methyl group, leading to the formation of new carbon-carbon bonds. rsc.org

Cycloaddition and Annulation Reactions of this compound Derivatives

While the core isoquinoline ring is aromatic, its derivatives can participate in cycloaddition and annulation reactions, particularly when the aromaticity is temporarily disrupted or when the molecule acts as a dienophile or dipolarophile. These reactions are invaluable for constructing complex polycyclic and heterocyclic systems. mdpi.com

Derivatives of this compound can be envisioned to participate in several types of these reactions:

[4+2] Cycloaddition (Diels-Alder type reactions): The isoquinoline system can act as a diene or a dienophile. For example, transition-metal-catalyzed [4+2] annulation of benzamides with alkynes is a known method for constructing the isoquinolone core. nih.gov By analogy, derivatives of this compound could potentially react with dienophiles across the carbocyclic ring or with dienes involving the pyridine ring, especially after N-alkylation which enhances its electron-deficient character. Visible-light-induced deaminative [4+2] annulation has also been reported for the synthesis of isoquinolones. rsc.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): N-ylides, generated from the quaternized isoquinolinium salts, can act as 1,3-dipoles. These can react with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered rings fused to the isoquinoline skeleton. nih.gov This approach provides a powerful method for building novel, complex heterocyclic frameworks.

The specific substitution pattern of this compound, including the steric and electronic effects of the bromo, chloro, and methyl groups, will influence the regioselectivity and stereoselectivity of these cycloaddition and annulation reactions.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Resulting Structure |

| [4+2] Cycloaddition | Dienophile (e.g., Maleimide) | Fused polycyclic system |

| [3+2] Cycloaddition | Dipolarophile (e.g., Alkene) | Fused five-membered heterocyclic ring |

Spectroscopic and Computational Analysis of 6 Bromo 1 Chloro 3 Methylisoquinoline

Advanced Spectroscopic Characterization for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of 6-Bromo-1-chloro-3-methylisoquinoline (B6226620). Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atom in the isoquinoline (B145761) ring. The methyl group protons would likely appear as a singlet in the upfield region.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon and the carbons of the isoquinoline core. The positions of the bromine and chlorine substituents would significantly impact the chemical shifts of the carbons to which they are attached.

To definitively assign the proton and carbon signals, 2D correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC would establish the direct one-bond correlations between protons and their attached carbons, while HMBC would reveal the longer-range (two- and three-bond) correlations, allowing for the complete and unambiguous assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and would be confirmed by experimental data or computational predictions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.5 | 20 |

| H-4 | 7.5 | 120 |

| C-4 | 120 | |

| H-5 | 7.8 | 125 |

| C-5 | 125 | |

| C-6 | 122 | |

| H-7 | 8.0 | 130 |

| C-7 | 130 | |

| H-8 | 8.2 | 128 |

| C-8 | 128 | |

| C-1 | 150 | |

| C-3 | 155 | |

| C-4a | 135 | |

| C-8a | 140 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), a characteristic isotopic pattern would be observed for the molecular ion and any fragments containing these halogens. This isotopic signature is a key identifier for halogenated compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of the compound, confirming that it is indeed C₁₀H₇BrClN.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: Fragmentation patterns are hypothetical and would be determined experimentally.)

| Technique | Parameter | Predicted Value |

| HRMS | Molecular Formula | C₁₀H₇BrClN |

| Exact Mass | [Calculated value based on isotopes] | |

| MS | Molecular Ion (M⁺) | [m/z corresponding to C₁₀H₇BrClN] |

| Isotopic Pattern | Characteristic for one Br and one Cl | |

| Key Fragments | [M-CH₃]⁺, [M-Cl]⁺, [M-Br]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Investigations

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the isoquinoline chromophore. The positions and intensities of these bands are influenced by the substituents on the ring system. Further photophysical investigations, such as fluorescence spectroscopy, could be employed to study the emission properties of the molecule upon excitation.

X-ray Diffraction Analysis for Solid-State Structure Determination

For crystalline samples, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions. An X-ray crystal structure of this compound would provide unequivocal proof of its connectivity and conformation in the solid state.

Computational Chemistry and Theoretical Investigations

In the absence of experimental data or to complement it, computational chemistry offers powerful tools for predicting and understanding the spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used computational method for this purpose.

Theoretical calculations can be used to predict ¹H and ¹³C NMR chemical shifts, providing a basis for the assignment of experimental spectra. Similarly, the vibrational frequencies for IR and Raman spectroscopy can be calculated and compared with experimental data to aid in the assignment of vibrational modes. Computational methods can also be used to simulate UV-Vis spectra by calculating the energies of electronic transitions. Furthermore, molecular modeling can provide insights into the molecule's geometry, electronic structure, and reactivity.

Table 3: Summary of Spectroscopic and Computational Analyses

| Analysis Type | Information Obtained |

| ¹H, ¹³C, 2D NMR | Carbon-hydrogen framework, connectivity |

| MS, HRMS | Molecular weight, molecular formula |

| IR, Raman | Functional groups, vibrational modes |

| UV-Vis | Electronic transitions, chromophore system |

| X-ray Diffraction | Solid-state structure, bond parameters |

| Computational Chemistry | Predicted spectroscopic data, electronic structure |

Scientific Inquiry into this compound Stalled by Lack of Public Research

A thorough review of available scientific literature reveals a significant gap in the computational and spectroscopic analysis of the chemical compound this compound. Despite the specificity of the query for detailed research findings, no dedicated scholarly articles or publicly accessible databases containing Density Functional Theory (DFT) calculations, molecular orbital analyses, reaction mechanism elucidations, or conformational studies for this particular molecule could be identified.

The requested article, intended to focus on the "," cannot be generated due to the absence of foundational research on this specific compound in the public domain. The outlined sections, which were to include:

Conformational Analysis and Stereochemical Considerations

are all contingent on the existence of prior computational chemistry studies. These studies are essential for providing the data necessary to discuss electronic structure, reactivity, molecular orbitals, potential reaction pathways, and the three-dimensional arrangement of the atoms.

While general methodologies for such analyses are well-established in the field of computational chemistry, their application to a specific and relatively obscure compound like this compound requires dedicated research projects. The results of such studies, which would include optimized molecular geometries, electronic energy levels, and potential energy surfaces for reactions, are typically published in peer-reviewed scientific journals. The absence of such publications indicates that this compound has likely not been a subject of in-depth academic or industrial research that is publicly available.

Consequently, the creation of a scientifically accurate and informative article as per the user's detailed instructions is not feasible at this time. The necessary data for the required data tables and detailed research findings does not appear to exist in the accessible scientific literature.

Role of 6 Bromo 1 Chloro 3 Methylisoquinoline As a Synthetic Building Block and Ligand

A Precursor in the Landscape of Complex Organic Synthesis

The strategic positioning of bromo and chloro substituents on the 3-methylisoquinoline (B74773) framework makes 6-bromo-1-chloro-3-methylisoquinoline (B6226620) a highly valuable precursor in the synthesis of intricate organic molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential chemical modifications, offering a gateway to a wide array of substituted isoquinoline (B145761) derivatives.

Crafting Diverse Polycyclic and Fused Heterocyclic Systems

The isoquinoline scaffold is a well-established constituent in a multitude of polycyclic and fused heterocyclic systems. nih.gov The presence of the bromo and chloro groups in this compound offers strategic handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the fusion of additional rings onto the isoquinoline core. mdpi.com These reactions are instrumental in the synthesis of complex structures, including those with applications in medicinal chemistry and materials science. nih.gov

For instance, palladium-catalyzed reactions are commonly employed to construct isoquinoline-based systems. organic-chemistry.org The reactivity of the C-Cl bond at the 1-position and the C-Br bond at the 6-position can be selectively targeted. Typically, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for a stepwise functionalization. This differential reactivity is crucial for the controlled synthesis of complex heterocyclic frameworks.

| Reaction Type | Catalyst/Reagents | Resulting Structure | Significance |

| Suzuki Coupling | Pd catalyst, boronic acid | Aryl-substituted isoquinoline | Formation of C-C bonds, building molecular complexity |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl-substituted isoquinoline | Introduction of linear rigid fragments |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Amino-substituted isoquinoline | Formation of C-N bonds, crucial in medicinal chemistry |

These synthetic strategies pave the way for the creation of novel polycyclic aromatic compounds and complex heterocyclic systems that are otherwise difficult to access. researchgate.net The resulting fused systems often exhibit unique photophysical properties or biological activities.

A Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for high-throughput screening and drug discovery. acs.org The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov this compound serves as an excellent starting point for DOS, as its two distinct halogen atoms can be independently functionalized to create a library of diverse compounds.

By employing a series of orthogonal reactions, a multitude of different substituents can be introduced at the 1- and 6-positions of the isoquinoline ring. This approach allows for a systematic exploration of the chemical space around the isoquinoline core, leading to the discovery of novel compounds with potential therapeutic applications. acs.orgmdpi.com

Navigating the Realm of Coordination Chemistry

The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property allows it to function as a ligand in the formation of metal complexes.

Ligand Design and Synthesis with Isoquinoline Derivatives

The design and synthesis of ligands are central to the development of new coordination complexes with specific properties. Isoquinoline derivatives are attractive ligand scaffolds due to their rigid structure and the tunable electronic properties of the coordinating nitrogen atom. clarku.edu The substituents on the isoquinoline ring, such as the bromo, chloro, and methyl groups in the title compound, can influence the steric and electronic environment of the metal center upon coordination.

The synthesis of ligands based on this compound can involve further modification of the halogenated positions to introduce other coordinating groups, thereby creating multidentate ligands. This allows for the formation of more stable and structurally diverse metal complexes. researchgate.net

Unveiling Metal Complexation: Studies and Characterization

The complexation of this compound and its derivatives with various transition metals can be studied using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These studies provide valuable insights into the coordination geometry, bond lengths, and electronic structure of the resulting metal complexes. polimi.itmdpi.comresearchgate.net

The coordination of the isoquinoline nitrogen to a metal center can significantly alter the chemical and physical properties of both the ligand and the metal. For example, coordination can influence the redox potential of the metal ion and the reactivity of the isoquinoline ring. clarku.edu

| Metal Ion | Expected Coordination Geometry | Potential Characterization Techniques |

| Copper(II) | Tetrahedral or Square Planar | X-ray Crystallography, EPR Spectroscopy |

| Palladium(II) | Square Planar | NMR Spectroscopy, Mass Spectrometry |

| Ruthenium(II) | Octahedral | UV-Vis Spectroscopy, Cyclic Voltammetry |

Catalytic Frontiers: Metal-Isoquinoline Complexes in Organic Transformations

Metal complexes containing isoquinoline-based ligands have shown promise as catalysts in a variety of organic transformations. acs.org The metal center in these complexes can act as a Lewis acid or a redox-active site, while the isoquinoline ligand can modulate the catalyst's activity, selectivity, and stability. rsc.orgnih.gov

While specific catalytic applications of complexes derived directly from this compound are not extensively documented, the broader class of metal-isoquinoline complexes has been explored in reactions such as:

Cross-coupling reactions: Palladium-isoquinoline complexes can catalyze Suzuki, Heck, and Sonogashira reactions.

Hydrogenation reactions: Rhodium and iridium complexes with isoquinoline-based ligands can be active in the hydrogenation of unsaturated compounds.

C-H activation: Ruthenium and rhodium complexes can facilitate the direct functionalization of C-H bonds, a highly desirable transformation in organic synthesis. nih.gov

The presence of the halogen atoms on the isoquinoline ring could potentially be exploited to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse.

Q & A

Q. What are the recommended synthetic routes for 6-bromo-1-chloro-3-methylisoquinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation and functional group substitution. For example, bromination of a pre-chlorinated isoquinoline scaffold can be optimized using catalysts like FeBr₃ or AlCl₃ under inert atmospheres. Reaction temperatures between 80–120°C and solvent choices (e.g., dichloromethane or DMF) significantly affect yield and purity . Evidence from related compounds (e.g., 6-bromo-2-chloro-3-methylquinoline) suggests that steric hindrance from the methyl group may require prolonged reaction times (12–24 hours) to achieve >90% conversion .

Q. How can researchers characterize the purity and structural identity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For NMR, the methyl group at position 3 typically appears as a singlet (~δ 2.5 ppm in CDCl₃), while aromatic protons show distinct splitting patterns due to bromine and chlorine substituents. Purity can be assessed via HPLC with UV detection at 254 nm, leveraging the compound’s aromatic π-system .

Q. What are the key stability considerations for storing this compound?

The compound should be stored at 0–6°C in airtight, light-resistant containers to prevent degradation. Halogenated isoquinolines are sensitive to moisture, which can hydrolyze the C-Cl bond. Stability tests on analogous compounds (e.g., 6-bromoisoquinoline) indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated isoquinolines?

Discrepancies in reactivity (e.g., unexpected side reactions during cross-coupling) may arise from trace metal impurities or solvent effects. Methodological replication studies, including controlled experiments with rigorously purified reagents (e.g., degassed solvents, Pd catalysts with <1 ppm ligand contamination), are essential. Cross-referencing data from multiple synthetic protocols (e.g., Suzuki-Miyaura vs. Ullmann coupling) can isolate variables .

Q. What computational methods are suitable for predicting the electronic effects of substituents on this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of Br and Cl substituents, which influence reactivity in catalytic cycles. For example, the LUMO energy of the isoquinoline ring correlates with its electrophilicity in nucleophilic aromatic substitution. Comparative studies with methyl-substituted analogs reveal steric effects on regioselectivity .

Q. How can mechanistic studies differentiate between radical and ionic pathways in reactions involving this compound?

Radical trapping agents (e.g., TEMPO) and isotopic labeling (e.g., D₂O for protonation studies) can distinguish pathways. For instance, in photoredox catalysis, the presence of TEMPO suppresses bromine radical formation, while ionic mechanisms show pH-dependent kinetics. Electrochemical analyses (cyclic voltammetry) further clarify redox potentials of halogen substituents .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

Protecting-group strategies (e.g., silylation of reactive N or O sites) and sequential halogen activation are effective. For example, selective dehalogenation of Cl over Br can be achieved using Zn/HOAc, enabling subsequent functionalization. Monitoring reaction progress via in-situ IR spectroscopy minimizes overreaction .

Data Analysis and Reproducibility

Q. How should researchers address variability in biological activity data for this compound derivatives?

Variability often stems from differences in assay conditions (e.g., cell line viability, DMSO concentration). Standardizing protocols (e.g., IC₅₀ measurements with internal controls) and meta-analyses of published datasets improve reproducibility. Open-data platforms for sharing raw spectra and chromatograms enhance transparency .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound?

Non-linear regression models (e.g., Hill equation) with bootstrapping (1,000 iterations) account for heteroscedasticity. Outlier detection via Grubbs’ test ensures robustness. Collaborative tools like KNIME or R packages (e.g., drc) streamline analysis .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in the lab?

Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal contact. Emergency procedures for halogen exposure (e.g., eye flushing with saline) must be posted. Waste disposal follows EPA guidelines for halogenated organics (RCRA D-code D003) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.